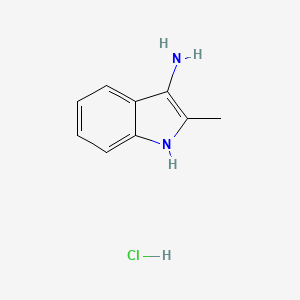

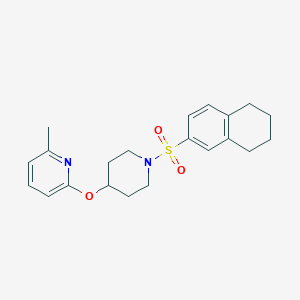

![molecular formula C21H17ClF3N5S B2577395 3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 957014-52-7](/img/structure/B2577395.png)

3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide” is a complex organic molecule that contains several functional groups and structural features, including a benzyl group, a pyrazole ring, a triazole ring, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reagents and conditions used. For example, the trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and triazole rings are both heterocyclic compounds containing nitrogen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The presence of the benzyl group, pyrazole ring, triazole ring, and trifluoromethyl group all provide potential sites for reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación

3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide3\text{-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide}3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

, exhibits a complex structure that suggests a variety of potential applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Medicinal Chemistry: Antimicrobial Agents

The triazole and pyrazole moieties within the compound are known for their antimicrobial properties . This compound could be synthesized and tested for its efficacy against a range of bacterial and fungal pathogens. Its potential as a broad-spectrum antimicrobial agent makes it a valuable candidate for drug development in medicinal chemistry.

Organic Synthesis: Building Blocks

Given its benzylic sulfide and triazole components, this compound could serve as a versatile building block in organic synthesis . It can undergo various reactions, such as nucleophilic substitution or addition, to create a plethora of new compounds with potential applications in material science or further pharmaceutical research.

Material Science: Conductive Polymers

The presence of a thiophene-like structure suggests that this compound could be used in the synthesis of conductive polymers . These polymers have applications in creating anti-static coatings, OLEDs, and other electronic materials.

Pharmacology: Anti-Tubercular Activity

Compounds with pyrazole and triazole rings have been investigated for their anti-tubercular activity . This compound could be a lead molecule in the search for new treatments against tuberculosis, especially given the rise of multi-drug resistant strains of Mycobacterium tuberculosis.

Cancer Research: Antiproliferative Agents

The compound’s structural complexity and the presence of a trifluoromethyl group may indicate potential antiproliferative activity . It could be studied for its ability to inhibit the growth of cancer cells, contributing to the development of novel chemotherapy agents.

Biochemistry: Enzyme Inhibition

Triazole derivatives are known to act as enzyme inhibitors . This compound could be explored for its ability to inhibit specific enzymes involved in disease pathways, offering a new approach to treat various metabolic disorders.

Neuropharmacology: CNS Active Drugs

The phenyl and pyrazolyl groups in the compound are common in central nervous system (CNS) active drugs . Research could be directed towards evaluating its potential as a sedative, anxiolytic, or anticonvulsant.

Agricultural Chemistry: Pesticides

Lastly, the compound’s structural features are similar to those found in certain pesticides . It could be developed into a new class of pesticides with improved efficacy and reduced environmental impact.

Propiedades

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N5S/c1-2-29-19(27-28-20(29)31-13-14-7-6-8-15(22)11-14)17-12-26-30(18(17)21(23,24)25)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWBFDBGAKUTQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=C(N(N=C3)C4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)

![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)

![tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2577323.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)

![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)